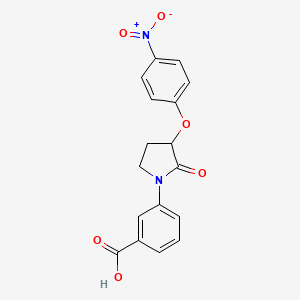
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with a suitable pyrrolidinone derivative under controlled conditions to form the nitrophenoxy-pyrrolidinone intermediate. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using catalytic hydrogenation or metal-acid reduction.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal-acid reduction using zinc and hydrochloric acid (Zn/HCl).
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Conversion of the nitro group to a carboxylic acid or aldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of substituents such as nitro, halogen, or alkyl groups on the aromatic ring.
Scientific Research Applications
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid: A closely related compound with similar structural features.
4-Nitrophenoxybenzoic acid: Lacks the pyrrolidinone moiety but shares the nitrophenoxy and benzoic acid groups.
2-Oxopyrrolidin-1-yl)benzoic acid: Contains the pyrrolidinone and benzoic acid groups but lacks the nitrophenoxy group.
Uniqueness
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of all three functional groups (nitrophenoxy, pyrrolidinone, and benzoic acid) in a single molecule
Properties
CAS No. |
649774-24-3 |
|---|---|
Molecular Formula |
C17H14N2O6 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
3-[3-(4-nitrophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O6/c20-16-15(25-14-6-4-12(5-7-14)19(23)24)8-9-18(16)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22) |
InChI Key |
IUGPLKQFRBFCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


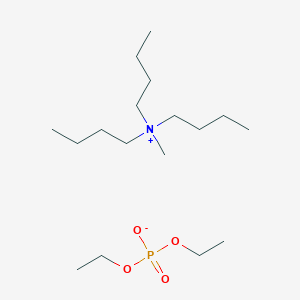
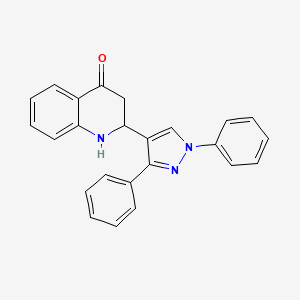
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)

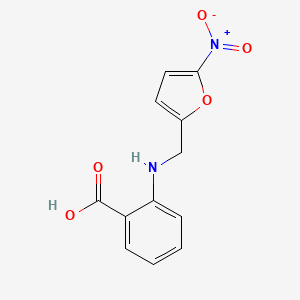
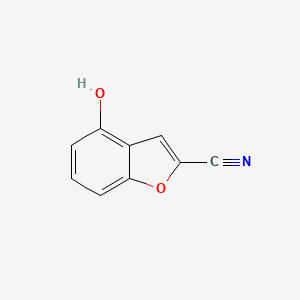
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

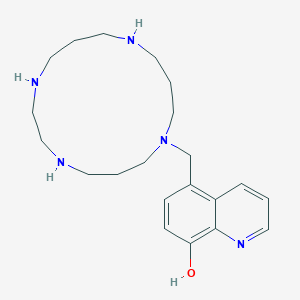
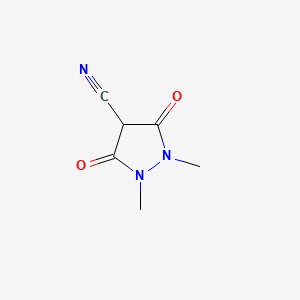
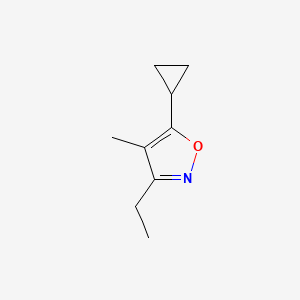
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

